molecular formula C22H20BrN5O2 B11293025 8-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11293025
M. Wt: 466.3 g/mol
InChI Key: XMGIINODQPYNDN-UHFFFAOYSA-N
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Description

8-(4-BROMOPHENYL)-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methylenebenzyl group attached to the imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-BROMOPHENYL)-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic synthesis protocols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-BROMOPHENYL)-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 8-(4-BROMOPHENYL)-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-BROMOPHENYL)-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group, a methyl group, and a methylenebenzyl group attached to the imidazo[1,2-g]purine core sets it apart from other similar compounds .

Properties

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

IUPAC Name

6-(4-bromophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20BrN5O2/c1-14-4-3-5-15(12-14)13-28-20(29)18-19(25(2)22(28)30)24-21-26(10-11-27(18)21)17-8-6-16(23)7-9-17/h3-9,12H,10-11,13H2,1-2H3

InChI Key

XMGIINODQPYNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=C(C=C5)Br)N(C2=O)C

Origin of Product

United States

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